molecular formula C16H16F3N5O2 B2446127 5-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one CAS No. 2034264-97-4

5-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one

Cat. No. B2446127
CAS RN: 2034264-97-4
M. Wt: 367.332
InChI Key: JFCJVJUREDKERA-UHFFFAOYSA-N
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Description

This compound is also known as BLU-667 or Pralsetinib . It is a highly efficient and selective inhibitor of RET (c-RET), with an IC50 value of 0.4 nM for WT RET (c-RET) . It also has effective inhibitory effects on some common RET (c-RET) oncogenic mutations, with an IC50 of approximately 0.4 nM .


Molecular Structure Analysis

The molecular formula of this compound is C27H32FN9O2, and its molecular weight is 533.6 . The structure of this compound includes a pyrimidine ring and a piperazine ring, which are common structures in many pharmaceutical compounds .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 799.1±60.0 °C, and its density is predicted to be 1.40±0.1 g/cm3 . It is soluble in DMSO at concentrations of at least 100 mg/mL (187.41 mM), but it is insoluble in water . The predicted pKa is 14.33±0.10 .

Scientific Research Applications

Antimicrobial Activities

Research has shown that certain pyrimidine derivatives exhibit significant antimicrobial properties. For example, a study on the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines revealed that some prepared compounds demonstrated in vitro antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002). These findings suggest the potential use of these derivatives in developing new antimicrobial agents.

Anticancer Applications

Another area of interest is the compound's role in cancer research. The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients was studied, indicating that Flumatinib and its metabolites, which share structural similarities with the mentioned compound, might play a significant role in cancer treatment (Gong, Chen, Deng, & Zhong, 2010). This suggests the potential application of related compounds in developing treatments for chronic myelogenous leukemia and other cancers.

Mechanism of Action

Target of Action

The primary target of this compound, also known as BLU-667 (Pralsetinib) , is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation . It plays a crucial role in the development of several types of cancer when mutated or fused .

Mode of Action

BLU-667 is a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity . This compound has shown effective inhibition against common RET oncogenic mutations with an IC50 value of approximately 0.4 nM .

Biochemical Pathways

By inhibiting RET, BLU-667 disrupts the signaling pathways that drive cell proliferation and survival . This leads to the suppression of tumor growth in cancers driven by RET mutations and fusions .

Pharmacokinetics

It is known that the compound is soluble in dmso at concentrations greater than 100 mg/ml . Its water solubility is less than 0.1 mg/mL, indicating that it is practically insoluble in water . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The inhibition of RET by BLU-667 results in the suppression of cell proliferation in RET-mutated cancer cell lines . In vivo, BLU-667 effectively inhibits tumor growth in xenograft models of non-small cell lung cancer (NSCLC) and thyroid cancer driven by various RET mutations and fusions .

Action Environment

The action, efficacy, and stability of BLU-667 can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its absorption and distribution in the body . Furthermore, the presence of other substances, such as proteins or lipids, can also affect its interaction with its target .

Safety and Hazards

The compound is labeled with the GHS07 hazard symbol, and the hazard statements are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Future Directions

In vitro studies have shown that BLU-667 can effectively inhibit RET-driven NSCLC and thyroid cancer xenografts without inhibiting VEGFR2 . It has good tolerance in in vivo experiments . These results suggest that this compound has potential for further development as a targeted therapy for cancers with RET mutations.

properties

IUPAC Name

5-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N5O2/c1-10-21-12(16(17,18)19)8-13(22-10)23-4-6-24(7-5-23)15(26)11-2-3-14(25)20-9-11/h2-3,8-9H,4-7H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCJVJUREDKERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CNC(=O)C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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